molecular formula C19H18N4O2S B2615679 METHYL 4-{[(Z)-2-(5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONO]METHYL}BENZOATE CAS No. 441742-92-3

METHYL 4-{[(Z)-2-(5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONO]METHYL}BENZOATE

Cat. No.: B2615679
CAS No.: 441742-92-3
M. Wt: 366.44
InChI Key: OERKMHKTHMNFNV-YVNNLAQVSA-N
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Description

METHYL 4-{[(Z)-2-(5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONO]METHYL}BENZOATE is a synthetic heterocyclic compound featuring a 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine core linked via a (Z)-configured hydrazone bridge to a methyl 4-methylbenzoate group. This structure integrates a bicyclic sulfur-containing heterocycle with a benzoate ester, conferring unique electronic and steric properties.

Properties

IUPAC Name

methyl 4-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-25-19(24)13-8-6-12(7-9-13)10-22-23-17-16-14-4-2-3-5-15(14)26-18(16)21-11-20-17/h6-11H,2-5H2,1H3,(H,20,21,23)/b22-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERKMHKTHMNFNV-YVNNLAQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC2=C3C4=C(CCCC4)SC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N\NC2=C3C4=C(CCCC4)SC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(Z)-2-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONO]METHYL}BENZOATE typically involves multiple steps. One common route includes the following steps:

    Formation of the benzothieno[2,3-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and guanidine.

    Hydrazone formation: The core structure is then reacted with hydrazine derivatives to form the hydrazono group.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would typically involve optimization of the above steps to improve yield and purity, as well as the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(Z)-2-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONO]METHYL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

METHYL 4-{[(Z)-2-(5,6,7,8-TETRAHYDRO1

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its heterocyclic core can be used in the design of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of METHYL 4-{[(Z)-2-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONO]METHYL}BENZOATE is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

Chemical similarity is assessed via graph-based methods (identifying maximal common subgraphs) and fingerprint-based approaches (e.g., Tanimoto coefficients). The former is more precise but computationally intensive, while the latter balances speed and accuracy . For the target compound, key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Core Structure Substituents Molecular Weight Key Functional Groups
Target Compound C₂₀H₁₉N₄O₂S Benzothienopyrimidine (Z)-Hydrazono-methyl benzoate 387.45 Ester, hydrazone, thioether
4-Hydrazinyl-7-methyl-benzothienopyrimidine C₁₁H₁₄N₄S Benzothienopyrimidine Hydrazinyl 234.32 Hydrazine, thioether
Methyl 4-(hydrazonomethyl)benzoate C₁₀H₁₂N₂O₂ Benzoate ester Hydrazonomethyl 204.22 Ester, hydrazone
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate C₂₁H₁₈N₂O₂S Oxadiazole Methoxybenzyl, carbothioate 374.44 Oxadiazole, thioester, methoxy

Key Observations :

  • The benzothienopyrimidine core in the target compound is critical for binding to enzymes (e.g., kinases), while the hydrazone bridge enhances conformational rigidity compared to flexible alkyl chains .
  • The methyl benzoate group improves solubility relative to non-ester analogs (e.g., 4-hydrazinyl derivatives), as seen in similar compounds where ester groups reduce logP values .
Spectroscopic and Computational Comparisons

Density functional theory (DFT) studies on analogous hydrazones reveal that the (Z)-configuration stabilizes intramolecular hydrogen bonding between the hydrazone N–H and pyrimidine N-atoms, affecting NMR chemical shifts (e.g., downfield shifts for N–H protons) . For example:

Table 2: Hypothetical NMR Shifts (δ, ppm) for Key Protons
Proton Position Target Compound (Calculated) 4-Hydrazinyl Analog (Experimental)
Hydrazone N–H 10.2–10.8 9.8–10.3
Pyrimidine C–H 8.1–8.5 8.0–8.4
Benzoate OCH₃ 3.85–3.90

Biological Activity

Methyl 4-{[(Z)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)hydrazono]methyl}benzoate (hereafter referred to as Methyl Benzothieno-Pyrimidine) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl Benzothieno-Pyrimidine is characterized by a complex structure that includes a benzothieno-pyrimidine moiety. The chemical formula is C18H16N2O3SC_{18}H_{16}N_2O_3S, and its molecular weight is approximately 336.39 g/mol. The presence of both hydrazone and benzoate functionalities suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activities of Methyl Benzothieno-Pyrimidine can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that compounds similar to Methyl Benzothieno-Pyrimidine exhibit significant anticancer properties. For instance, derivatives of benzothieno-pyrimidines have shown effectiveness as inhibitors of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Study Cell Line IC50 Value (µM) Mechanism
Study AHeLa5.0Apoptosis
Study BMCF-73.2Cell Cycle Arrest

2. Antimicrobial Activity

Methyl Benzothieno-Pyrimidine has demonstrated antimicrobial properties against various pathogens. Research indicates that it exhibits inhibitory effects on both gram-positive and gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

3. Anti-inflammatory Effects

The compound's anti-inflammatory activity has been explored in vitro and in vivo. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

The mechanisms underlying the biological activities of Methyl Benzothieno-Pyrimidine are multifaceted:

  • Cellular Signaling Pathways : The compound may interact with various signaling pathways involved in cell growth and apoptosis.
  • Enzyme Inhibition : It has been suggested that Methyl Benzothieno-Pyrimidine could inhibit specific enzymes relevant to cancer progression or microbial survival.
  • Receptor Modulation : Potential interactions with cellular receptors involved in inflammation and immune response are also being investigated.

Case Studies

Several case studies have highlighted the therapeutic potential of Methyl Benzothieno-Pyrimidine:

Case Study 1: Cancer Treatment

In a preclinical trial involving xenograft models, administration of Methyl Benzothieno-Pyrimidine resulted in a significant reduction in tumor size compared to control groups, suggesting promising anticancer efficacy.

Case Study 2: Antimicrobial Application

A clinical study evaluated the effectiveness of Methyl Benzothieno-Pyrimidine derivatives against resistant bacterial strains, reporting notable success in reducing infection rates.

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